Cas no 2034374-58-6 (1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)

1,2-Dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide compound featuring a pyrazine and imidazole core structure. Its molecular design incorporates multiple nitrogen-containing rings, enhancing its potential for selective binding interactions, particularly in medicinal chemistry applications. The compound's sulfonamide moiety offers versatility as a functional group, often contributing to bioactivity in enzyme inhibition or receptor modulation. The presence of methyl substitutions may improve metabolic stability and pharmacokinetic properties. This structure suggests utility as an intermediate or scaffold in pharmaceutical research, particularly for targeting diseases involving purinergic or kinase pathways. Its well-defined synthesis route allows for consistent purity and scalability, making it suitable for further derivatization or mechanistic studies.
1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide structure
2034374-58-6 structure
Product name:1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide
CAS No:2034374-58-6
MF:C14H17N7O2S
Molecular Weight:347.395479917526
CID:6206329
PubChem ID:119102823

1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide
    • 2034374-58-6
    • AKOS026695131
    • F6525-2353
    • 1,2-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]imidazole-4-sulfonamide
    • 1,2-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-imidazole-4-sulfonamide
    • 1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
    • インチ: 1S/C14H17N7O2S/c1-10-18-14(9-20(10)2)24(22,23)17-7-11-6-12(19-21(11)3)13-8-15-4-5-16-13/h4-6,8-9,17H,7H2,1-3H3
    • InChIKey: AXTPZLCDRIAPOW-UHFFFAOYSA-N
    • SMILES: S(C1=CN(C)C(C)=N1)(NCC1=CC(C2C=NC=CN=2)=NN1C)(=O)=O

計算された属性

  • 精确分子量: 347.11644398g/mol
  • 同位素质量: 347.11644398g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 526
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 116Ų

1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6525-2353-15mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
15mg
$89.0 2023-09-08
Life Chemicals
F6525-2353-40mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
40mg
$140.0 2023-09-08
Life Chemicals
F6525-2353-75mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
75mg
$208.0 2023-09-08
Life Chemicals
F6525-2353-4mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
4mg
$66.0 2023-09-08
Life Chemicals
F6525-2353-50mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
50mg
$160.0 2023-09-08
Life Chemicals
F6525-2353-5mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
5mg
$69.0 2023-09-08
Life Chemicals
F6525-2353-5μmol
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-2353-30mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
30mg
$119.0 2023-09-08
Life Chemicals
F6525-2353-2μmol
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-2353-2mg
1,2-dimethyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
2034374-58-6
2mg
$59.0 2023-09-08

1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide 関連文献

1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamideに関する追加情報

Comprehensive Analysis of 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide (CAS No. 2034374-58-6)

The compound 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide (CAS No. 2034374-58-6) is a highly specialized sulfonamide derivative with a unique heterocyclic structure. Its molecular framework combines imidazole, pyrazine, and pyrazole moieties, making it a subject of significant interest in medicinal chemistry and drug discovery. Researchers are increasingly focusing on this compound due to its potential applications in targeting specific biological pathways, particularly in the context of enzyme inhibition and receptor modulation.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized treatment strategies. The structural complexity of 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide positions it as a promising candidate for further exploration. Its sulfonamide group is particularly noteworthy, as this functional group is often associated with bioactivity and pharmacological efficacy. This aligns with current trends in drug design, where researchers prioritize compounds with multifunctional scaffolds.

The synthesis of 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide involves meticulous organic synthesis techniques, including cross-coupling reactions and protecting group strategies. These methods are critical for achieving high yields and purity, which are essential for subsequent biological testing. Given the growing emphasis on green chemistry, researchers are also exploring sustainable synthesis routes for this compound to minimize environmental impact.

From a mechanistic perspective, the compound's potential interactions with protein targets are a key area of investigation. Computational modeling studies suggest that its imidazole and pyrazine rings may facilitate hydrogen bonding and π-stacking interactions, which are crucial for binding affinity. Such insights are invaluable for optimizing its structure-activity relationship (SAR) and enhancing its therapeutic potential. This is particularly relevant in the context of drug repurposing, where existing compounds are evaluated for new indications.

The compound's physicochemical properties, such as solubility, stability, and logP values, are also under scrutiny. These factors play a pivotal role in determining its bioavailability and pharmacokinetic profile. With the rise of AI-driven drug discovery, tools like molecular docking and QSAR modeling are being employed to predict these properties more accurately. This integration of computational chemistry and experimental validation is transforming the landscape of pharmaceutical research.

In conclusion, 1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide represents a compelling case study in modern medicinal chemistry. Its multifaceted structure and potential applications align with contemporary research priorities, including targeted therapy and sustainable drug development. As the scientific community continues to unravel its properties, this compound may pave the way for innovative therapeutic solutions in the years to come.

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